molecular formula C8H13N3O B1484457 2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one CAS No. 2097996-10-4

2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one

Cat. No. B1484457
CAS RN: 2097996-10-4
M. Wt: 167.21 g/mol
InChI Key: CQBZDAWTYMMTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one” is a pyridazinone derivative with an aminobutyl group attached. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The aminobutyl group suggests the presence of an amine functional group, which could impart basic properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar pyridazinone ring, with the aminobutyl group adding some three-dimensionality. The presence of nitrogen in the ring and the amine group could lead to interesting hydrogen bonding properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. The amine group can participate in acid-base reactions, and the pyridazinone ring can potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amine group in this compound could make it a weak base. The aromatic pyridazinone ring could contribute to the compound’s stability and possibly make it more resistant to reactions that would break the ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the development of novel synthetic methodologies, such as the [4+2] annulation reaction between in situ formed azoalkenes and azlactones. This method facilitates access to a variety of 4,5-dihydropyridazin-3(2H)-one derivatives, highlighting their potential in medicinal applications due to their promising biological activity profiles. These compounds have been synthesized through both one-pot reactions and versatile conversions into other nitrogen-containing compounds, demonstrating their utility in organic synthesis and chemical research (Yuan et al., 2020).

Biocatalysis and Chiral Synthesis

  • Chiral derivatives of dihydropyridines, which include structural motifs related to 2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one, have been explored for their use in asymmetric reductions. These compounds serve as models for NADH in biocatalytic processes, highlighting their importance in the synthesis of chiral molecules and enantiomerically pure compounds, which are crucial in pharmaceutical research (Losset et al., 1989).

Potential Biological Activities

  • New derivatives of 2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one have been synthesized and evaluated for anticonvulsant and muscle relaxant activities. Certain compounds showed significant efficacy in standard pharmacological models, underlining the therapeutic potential of these derivatives in treating neurological disorders (Sharma et al., 2013).

Applications in Material Science

  • The compound's derivatives have been assessed for their utility in improving the quality of base oils. They were tested as antioxidants and showed effectiveness in enhancing the oxidative stability of base oils, demonstrating the compound's relevance beyond biomedicine to applications in materials science and industrial chemistry (Nessim, 2017).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising activity in a particular area (such as medicinal chemistry), future research could focus on optimizing its activity, reducing any side effects, or improving its synthesis .

properties

IUPAC Name

2-(4-aminobutan-2-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-7(4-5-9)11-8(12)3-2-6-10-11/h2-3,6-7H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBZDAWTYMMTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1C(=O)C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.